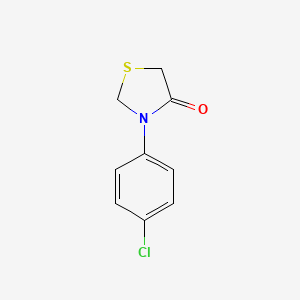

3-(4-Chlorophenyl)-1,3-thiazolidin-4-one

Description

Significance of the 1,3-Thiazolidin-4-one Nucleus as a Privileged Scaffold in Chemical Biology

The 1,3-thiazolidin-4-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ekb.egnih.govump.edu.pl This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. ekb.eg The versatility of the thiazolidinone ring allows for modifications at positions 2, 3, and 5, enabling the synthesis of large libraries of compounds for drug discovery. nih.govmdpi.commdpi.com This structural flexibility is crucial for optimizing biological activity and developing new therapeutic agents. nih.gov

The significance of this scaffold is underscored by its presence in commercially available drugs, such as the antidiabetic agents Rosiglitazone and Pioglitazone, which are derivatives of the related thiazolidinedione structure. researchgate.net The established importance of these compounds in the pharmaceutical market has spurred further research into other thiazolidinone derivatives. researchgate.net The wide range of biological activities demonstrated by this class of compounds makes them a cornerstone in the development of novel therapeutics. ekb.eg

Table 1: Documented Biological Activities of the 1,3-Thiazolidin-4-one Scaffold

| Biological Activity | References |

| Anticancer | ekb.egnih.gov |

| Antimicrobial | nih.govwisdomlib.org |

| Antiviral & Anti-HIV | ekb.egresearchgate.net |

| Anti-inflammatory | ekb.egnih.gov |

| Antidiabetic | nih.govresearchgate.net |

| Antitubercular | nih.govresearchgate.net |

| Anticonvulsant | nih.govresearchgate.net |

| Antioxidant | researchgate.netnih.gov |

| Antihypertensive | researchgate.netnih.gov |

| Antiparasitic | nih.govnih.gov |

Historical Context and Evolution of Research on 1,3-Thiazolidin-4-one Systems

Research into the 1,3-thiazolidin-4-one nucleus dates back to the mid-nineteenth century, with initial syntheses reported around 1865. researchgate.net This early work coincided with the foundational discussions on structural theory in organic chemistry. researchgate.net Since these initial discoveries, a multitude of synthetic methodologies have been developed to produce these heterocyclic systems. researchgate.net

The evolution of research has seen a shift from fundamental synthesis to a more focused exploration of the biological potential of these compounds. researchgate.net Early studies established the core chemical properties, while subsequent research has been driven by the discovery of their wide-ranging pharmacological effects. researchgate.net Over the past few decades, 1,3-thiazolidin-4-ones have become one of the most extensively studied heterocyclic systems. researchgate.net Modern research continues to build on this historical foundation, employing advanced synthetic techniques, including green chemistry and microwave-assisted synthesis, to create novel derivatives with enhanced biological profiles. researchgate.netresearchgate.net The ongoing investigation into their structure-activity relationships (SAR) continues to refine the design of new and more potent therapeutic agents. nih.gov

Rationale for Investigating Substituted 1,3-Thiazolidin-4-one Derivatives, with Specific Reference to 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one

The investigation of substituted 1,3-thiazolidin-4-one derivatives is a rational approach in drug design aimed at modulating and optimizing the pharmacological activity of the core scaffold. mdpi.com The chemical structure of the 1,3-thiazolidin-4-one ring features reactive sites at the N-3 and C-2 positions, as well as an active methylene (B1212753) group at the C-5 position, which are amenable to various chemical modifications. nih.govmdpi.com By introducing different substituents at these positions, researchers can systematically explore the structure-activity relationship (SAR) and fine-tune the molecule's properties to enhance its potency, selectivity, and other pharmacologically relevant characteristics. nih.govnih.gov

The specific focus on a derivative like this compound is driven by the desire to understand how specific functional groups at defined positions influence biological outcomes. The phenyl group at the N-3 position is a common modification, and the addition of a chloro-substituent to this ring introduces specific electronic and steric properties. Halogens, such as chlorine, are known to modulate a molecule's lipophilicity and metabolic stability, which can significantly impact its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVOKFMSSZZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Thiazolidin 4 One Derivatives, Including 3 4 Chlorophenyl 1,3 Thiazolidin 4 One

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing 1,3-thiazolidin-4-ones have long been established, providing a solid foundation for chemists. These techniques are characterized by their reliability and have been refined over decades of research.

Cyclization Reactions with Thiosemicarbazones and Thiourea Derivatives

The reaction of thiosemicarbazones with various reagents is a cornerstone in the synthesis of 1,3-thiazolidin-4-one derivatives. For instance, the cyclization of thiosemicarbazones with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) is a well-established method for producing 2-substituted-1,3-thiazolidine-4-ones. researchgate.net Similarly, thiosemicarbazones derived from benzaldehyde (B42025) can be transformed into thiazolidin-4-ones using methyl 2-chloroacetate. nih.gov Another approach involves the reaction of 2-oxo-acenaphthoquinylidene-thiosemicarbazones with dialkyl acetylenedicarboxylates, which yields 1,3-thiazolidin-4-ones as the primary products in good yields. nih.gov The new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate (B1228247). researchgate.net

Thiourea derivatives also serve as valuable precursors. They can undergo condensation reactions with compounds like ethyl chloroacetate (B1199739) to regioselectively synthesize 2-iminothiazolidin-4-ones, with basic ionic liquids acting as catalysts. researchgate.net

A summary of representative reactions is provided in the table below.

| Starting Material | Reagent | Product | Yield | Reference |

| Thiosemicarbazone | Chloroacetic acid, Sodium acetate | 2-Substituted-1,3-thiazolidine-4-one | Not specified | researchgate.net |

| Benzaldehyde thiosemicarbazone | Methyl 2-chloroacetate | Thiazolidin-4-one | Not specified | nih.gov |

| 2-Oxo-acenaphthoquinylidene-thiosemicarbazones | Dialkyl acetylenedicarboxylates | 1,3-Thiazolidin-4-ones | Good | nih.gov |

| 4-(4-Chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide | Dimethyl acetylenedicarboxylate | Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate | 65% | researchgate.net |

| N,N-disubstituted thioureas | Ethyl chloroacetate | 2-Iminothiazolidin-4-one | 76-87% (ultrasonic) | researchgate.net |

Reactions Involving Thioglycolic Acid and Related Thiol Compounds

Thioglycolic acid is a pivotal reagent in the synthesis of the 1,3-thiazolidin-4-one ring. A common and effective method involves the reaction of a Schiff base with thioglycolic acid. hueuni.edu.vn This cyclocondensation reaction is versatile and can be used to prepare a wide array of derivatives. For example, Schiff bases derived from 5-bromofuran-2-carboxyhydrazide react with thioglycolic acid to form 2-(substituted phenyl/quinolin-2-yl/6-methoxy naphthalen-2-yl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones.

The reaction conditions can influence the outcome. For instance, refluxing a mixture of a Schiff base and thioglycolic acid in dioxane with zinc chloride leads to the formation of the target thiazolidin-4-one derivatives. chemmethod.com The reaction of Schiff bases with thioglycolic acid in toluene (B28343) using a Dean-Stark apparatus is another established procedure. hueuni.edu.vnnih.gov Depending on the structure of the Schiff base, this reaction can yield either thiazolidin-4-ones or thiazepine-1(2H)-ones. hueuni.edu.vnresearchgate.net

Condensation of Schiff Bases with Thioglycolic Acid

The condensation of Schiff bases with thioglycolic acid is a widely employed and efficient method for constructing the 1,3-thiazolidin-4-one ring. hueuni.edu.vn This reaction typically proceeds through the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization.

For example, Schiff bases prepared from the condensation of 5-bromofuran-2-carboxyhydrazide with various aromatic and heterocyclic aldehydes undergo cyclocondensation with thioglycolic acid to yield the corresponding thiazolidin-4-one derivatives. Similarly, Schiff bases of galloyl hydrazide react with an excess of thioglycolic acid in the presence of dioxane and zinc chloride to afford thiazolidin-4-ones. chemmethod.com The reaction of Schiff bases derived from aniline (B41778) and p-bromoaniline with thioglycolic acid in toluene exclusively yields the corresponding 2,3-disubstituted thiazolidin-4-ones. hueuni.edu.vn

The versatility of this method allows for the synthesis of a diverse range of thiazolidin-4-one derivatives by varying the substituents on the Schiff base.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,3-thiazolidin-4-ones from simple starting materials in a single step. A common MCR for this scaffold involves the one-pot reaction of an aromatic or heterocyclic aldehyde, an amine, and thioglycolic acid. researchgate.netbenthamdirect.com

Various catalysts have been employed to promote this reaction, including L-proline, which facilitates the synthesis under aqueous conditions at room temperature, offering an environmentally benign and energy-efficient protocol. researchgate.netbenthamdirect.com Other catalysts such as [Et3NH][HSO4] have also been used, leading to excellent yields and high purity of the products. nih.gov The reaction mechanism generally involves the initial formation of an imine intermediate from the condensation of the aldehyde and amine, which then reacts with thioglycolic acid, followed by intramolecular cyclization to furnish the 1,3-thiazolidin-4-one ring. nih.gov

The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for the use of milder reaction conditions.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, and minimize the environmental impact of chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 1,3-thiazolidin-4-one derivatives, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reaction profiles. nih.govresearchgate.net

A notable application is the microwave-assisted, three-component condensation of a primary amine, an aldehyde, and mercaptoacetic acid. ccsenet.org This one-pot synthesis provides a rapid and efficient route to a variety of 2,3-disubstituted-1,3-thiazolidin-4-ones. uomphysics.net For instance, the synthesis of novel thiazolidin-4-ones has been achieved by reacting an aromatic aldehyde, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, and mercaptoacetic acid under microwave irradiation. ccsenet.org This method has been shown to be significantly faster and more efficient than conventional heating, with reaction times reduced from hours to minutes and yields often improving. uomphysics.net

The table below highlights some examples of microwave-assisted synthesis of 1,3-thiazolidin-4-ones.

| Reactants | Conditions | Product | Yield | Reference |

| Aromatic aldehyde, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, mercaptoacetic acid | Microwave irradiation | 1,3-thiazolidin-4-one derivative | Not specified | ccsenet.org |

| 1-[2-amino)-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, aromatic aldehydes, thioglycolic acid | Microwave irradiation | 2,3-disubstituted-1,3-thiazolidin-4-one | 80-90% | uomphysics.net |

| Amine, aldehyde, thioglycolic acid | Toluene, microwave | 1,3-thiazolidin-4-one | Good | researchgate.net |

One-Pot Reaction Protocols

The synthesis of the 1,3-thiazolidin-4-one scaffold, including derivatives like 3-(4-chlorophenyl)-1,3-thiazolidin-4-one, is frequently accomplished through one-pot, multicomponent reactions. researchgate.netbenthamdirect.com This approach is highly valued for its efficiency, as it allows for the construction of complex molecules in a single step from simple starting materials, thereby minimizing waste and saving time. nih.govnih.gov

A common and effective one-pot strategy involves the condensation of three components: an amine, an aldehyde, and a mercaptoalkanoic acid. nih.gov In the context of synthesizing this compound, the key reactants would be 4-chloroaniline (B138754), an appropriate aldehyde, and thioglycolic acid. biointerfaceresearch.com The reaction typically proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, which then undergoes cyclization with thioglycolic acid to yield the final thiazolidin-4-one ring. researchgate.net

Various catalysts have been employed to facilitate these one-pot syntheses, including L-proline, which has been shown to be effective in aqueous media, highlighting a move towards more environmentally benign conditions. researchgate.netbenthamdirect.com Other catalysts, such as bismuth(III) tris(thioacetate) and dodecylbenzenesulfonic acid (DBSA), have also been utilized, with some reactions being conducted under solvent-free conditions or "on water". nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's yield and purity.

The versatility of the one-pot multicomponent reaction allows for the generation of a diverse library of thiazolidin-4-one derivatives by varying the amine and aldehyde components. nih.gov This adaptability is crucial for medicinal chemistry research, where structural modifications are often necessary to optimize biological activity.

Green Chemistry Principles in Thiazolidin-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidin-4-one derivatives to develop more sustainable and environmentally friendly processes. researchgate.net Key focuses include the use of alternative energy sources, greener solvents, and catalysts that are recyclable and non-toxic. frontiersin.org

Microwave irradiation has emerged as a powerful tool in the green synthesis of these compounds. sruc.ac.uknih.gov This technique often leads to a significant reduction in reaction times, increased product yields, and can sometimes be performed under solvent-free conditions. benthamdirect.com Microwave-assisted synthesis provides an alternative to conventional heating, offering a more energy-efficient and rapid method for preparing thiazolidin-4-one analogues. sruc.ac.uknih.gov

Ultrasound-assisted synthesis is another green methodology that has been successfully applied to the formation of 4-thiazolidinones. figshare.comresearchgate.net Sonication can enhance reaction rates and yields, often under milder conditions than traditional methods. tandfonline.comtandfonline.com Some ultrasound-assisted protocols have been developed to be solvent-free, further enhancing their environmental credentials. figshare.comresearchgate.net The use of ultrasonic vibrations provides an economical and eco-friendly approach for the cyclo-condensation reaction. figshare.com

The use of water as a solvent and biodegradable catalysts like L-proline are also hallmarks of green synthetic approaches for 1,3-thiazolidin-4-ones. researchgate.netbenthamdirect.com These methods reduce the reliance on volatile and often toxic organic solvents, contributing to a safer and more sustainable chemical process. researchgate.net

Strategies for Introducing the 4-Chlorophenyl Moiety at the N-3 Position

The introduction of the 4-chlorophenyl group at the N-3 position of the thiazolidin-4-one ring is a critical step in the synthesis of the target compound. This is typically achieved by using a precursor that already contains this moiety.

Precursors and Reagents for N-Substitution

The most direct precursor for incorporating the 4-chlorophenyl group at the N-3 position is 4-chloroaniline . This primary aromatic amine serves as the nitrogen source for the thiazolidinone ring. In the context of the three-component reaction, 4-chloroaniline reacts with an aldehyde to form the corresponding N-(4-chlorophenyl)imine (Schiff base).

Another key reagent is thioglycolic acid (mercaptoacetic acid), which provides the sulfur atom and the remaining carbon atoms for the five-membered ring. This reagent undergoes a cyclocondensation reaction with the intermediate imine.

In some synthetic variations, a pre-formed thiosemicarbazide (B42300) can be used. For instance, 4-(4-chlorophenyl)-3-thiosemicarbazide can serve as a precursor. researchgate.net This compound can react with reagents like dimethyl acetylenedicarboxylate in a Michael addition and subsequent cyclization to form the thiazolidin-4-one ring with the 4-chlorophenyl group already in place at N-3. researchgate.net

Below is a table summarizing the key precursors and reagents:

| Precursor/Reagent | Role in Synthesis |

| 4-Chloroaniline | Source of the N-3 nitrogen and the 4-chlorophenyl group. |

| Aldehyde (various) | Provides the carbon atom at the C-2 position of the thiazolidinone ring. |

| Thioglycolic Acid | Provides the sulfur atom and the C-4 and C-5 carbons of the thiazolidinone ring. |

| 4-(4-chlorophenyl)-3-thiosemicarbazide | A more complex precursor that contains the N-3 nitrogen, the 4-chlorophenyl group, and the sulfur atom. |

| Dimethyl acetylenedicarboxylate | A reagent used in conjunction with thiosemicarbazide precursors for ring formation. researchgate.net |

Reaction Conditions for N-3 Arylation

Solvents: A variety of solvents can be used, with toluene being a common choice, often with a Dean-Stark apparatus to remove the water formed during the reaction. nih.gov However, in line with green chemistry principles, greener solvents like ethanol (B145695) or even water are being increasingly employed. researchgate.netresearchgate.net In some cases, solvent-free conditions are also utilized, particularly in microwave-assisted syntheses. nih.gov

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalysts used. researchgate.netnih.gov For instance, some L-proline catalyzed reactions proceed efficiently at room temperature, while others may require heating to 80-110 °C. researchgate.netresearchgate.netnih.gov

Catalysts: A range of catalysts can be used to promote the reaction. These include:

Acid catalysts: Glacial acetic acid is often used in catalytic amounts to facilitate the formation of the Schiff base intermediate. researchgate.net

Dehydrating agents: Dicyclohexylcarbodiimide (DCC) can be used as a dehydrating agent to promote the cyclization step. nih.gov

Lewis acids: Zinc chloride has been reported as a catalyst in some syntheses. biointerfaceresearch.com

Organocatalysts: L-proline is an example of an organocatalyst used for this transformation. researchgate.net

The reaction time can also vary significantly, from a few minutes under microwave irradiation to several hours for conventional heating methods. nih.govccsenet.org The specific conditions are often optimized to achieve the best possible yield and purity of the final this compound product.

Derivatization and Structural Diversity Strategies for 1,3 Thiazolidin 4 One Scaffolds

Substitution Patterns and Regioselectivity

The reactivity of the 1,3-thiazolidin-4-one ring allows for selective modifications at its key positions. The introduction of various substituents at the C-2, N-3, and C-5 positions has been a primary strategy to generate a diverse library of derivatives.

The C-2 position of the 1,3-thiazolidin-4-one scaffold is a frequent site for introducing structural diversity. A range of substituents, including aryl and heteroaryl moieties, have been incorporated at this position to investigate their impact on the molecule's properties. researchgate.net One common synthetic route to achieve 2,3-disubstituted-1,3-thiazolidin-4-ones involves a one-pot, three-component reaction of a primary amine, an aldehyde, and thioglycolic acid. nih.gov

For instance, a series of 2,3-diaryl-1,3-thiazolidin-4-ones have been synthesized and evaluated for various biological activities. orientjchem.org The nature of the substituent at the C-2 position has been shown to be a critical determinant of the compound's activity profile. For example, the presence of a halogen at the C-2 position on a phenyl ring has been noted as an important requirement for certain biological activities. orientjchem.org

Table 1: Examples of C-2 Position Modifications of the 1,3-Thiazolidin-4-one Scaffold

| Entry | C-2 Substituent | N-3 Substituent | Resulting Compound Type | Reference |

| 1 | Aryl/Heteroaryl | Aryl/Heteroaryl | 2,3-Diaryl-1,3-thiazolidin-4-ones | researchgate.net |

| 2 | 2-Chlorophenyl | Pyridin-2-yl | 2-(2-Chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one | orientjchem.org |

| 3 | 4-Methylphenyl | Benzamide moiety | 2-(4-Methylphenyl)-3-(benzamidoyl)-1,3-thiazolidin-4-one derivatives | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The nitrogen atom at the N-3 position of the 1,3-thiazolidin-4-one ring serves as another key site for derivatization. A variety of substituents, including aryl, heteroaryl, and alkyl groups, have been introduced at this position. researchgate.netorientjchem.org These modifications can significantly influence the lipophilicity and steric properties of the resulting molecules.

The synthesis of N-3 substituted thiazolidin-4-ones often involves the reaction of an appropriate primary amine in the initial cyclocondensation reaction. For example, the use of substituted anilines or various heterocyclic amines leads to the corresponding N-aryl or N-heteroaryl derivatives. nih.gov Research has indicated that incorporating suitably lipophilic heterocyclic moieties at the N-3 position can enhance the efficacy of the compounds. researchgate.net

Table 2: Examples of N-3 Position Modifications of the 1,3-Thiazolidin-4-one Scaffold

| Entry | N-3 Substituent | C-2 Substituent | Resulting Compound Type | Reference |

| 1 | Pyridin-2-yl | 2-Chlorophenyl | 2-(2-Chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one | orientjchem.org |

| 2 | 4-Chlorophenyl | Various | 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one derivatives | ontosight.airesearchgate.net |

| 3 | Pyridine moiety | Pyrazole (B372694) moiety | Pyrazole-pyridine containing 4-thiazolidinone (B1220212) hybrids |

This table is interactive. Click on the headers to sort the data.

The C-5 position of the 1,3-thiazolidin-4-one ring possesses an active methylene (B1212753) group, making it amenable to various chemical modifications. nih.gov A widely employed method for introducing substituents at this position is the Knoevenagel condensation reaction. nih.govnih.gov This reaction typically involves the condensation of the thiazolidinone core with various aldehydes or ketones in the presence of a base, leading to the formation of 5-ylidene derivatives. nih.gov

Table 3: Examples of C-5 Position Modifications of the 1,3-Thiazolidin-4-one Scaffold

| Entry | C-5 Substituent | Reaction Type | Resulting Compound Type | Reference |

| 1 | Arylidene | Knoevenagel Condensation | 5-Arylidene-4-thiazolidinones | nih.gov |

| 2 | Methyl | Not specified | 5-Methyl-2,3-diaryl-1,3-thiazolidin-4-ones | orientjchem.org |

| 3 | Methoxycarbonylmethylene | Not specified | 5-(Methoxycarbonylmethylene)-1,3-thiazolidin-4-one derivatives | ontosight.ai |

This table is interactive. Click on the headers to sort the data.

Heterocyclic Hybridization and Fusion Approaches

Molecular hybridization, which involves the combination of two or more pharmacophoric units into a single molecule, is a well-established strategy in medicinal chemistry. ump.edu.pl This approach has been applied to the 1,3-thiazolidin-4-one scaffold to create hybrid molecules with potentially enhanced properties.

The fusion of the 1,3-thiazolidin-4-one ring with other heterocyclic systems can lead to the formation of novel, complex chemical structures. This strategy, known as annealing, can result in compounds with distinct conformational properties and biological activities. For example, the reaction of 3-aminothiophenes with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) can yield 2-heteroarylimino-1,3-thiazolidin-4-ones. nih.gov

The combination of the 1,3-thiazolidin-4-one scaffold with pyrazole or pyrazoline moieties has been a subject of considerable interest. nih.govbioorganica.com.ua These hybrid molecules can be synthesized through various routes, often involving multi-component reactions. nih.gov For instance, a three-component one-pot reaction can be employed for the design of pyrazoline–thiazolidinones. nih.gov

The position at which the pyrazole/pyrazoline moiety is attached to the thiazolidinone core can be varied. There are examples of pyrazole/pyrazoline fragments being incorporated at the C-2, N-3, and C-5 positions of the thiazolidinone ring. nih.gov The synthesis of 5-pyrazole/pyrazoline substituted 4-thiazolidinones can be achieved through the Knoevenagel reaction of 4-thiazolidinones with pyrazole-4-carbaldehydes. nih.gov

Table 4: Examples of Pyrazole/Pyrazoline Hybridization with the 1,3-Thiazolidin-4-one Scaffold

| Entry | Linkage Position on Thiazolidinone | Synthetic Approach | Resulting Hybrid Type | Reference |

| 1 | C-2 | [2+3]-Cyclocondensation | Pyrazoline–thiazolidinones | nih.gov |

| 2 | N-3 | Reaction of thioureas with ethylchloroacetate | 4-Thiazolidinones with diazole moiety in position 3 | nih.gov |

| 3 | C-5 | Knoevenagel Reaction | 5-Pyrazole/pyrazoline substituted 4-thiazolidinones | nih.gov |

This table is interactive. Click on the headers to sort the data.

Integration with Thiadiazole and Oxadiazole Moieties

The molecular hybridization of the 1,3-thiazolidin-4-one scaffold with other five-membered heterocycles, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, has been a productive strategy in the development of novel compounds. nih.govbiointerfaceresearch.com These moieties are known to be associated with a wide range of biological activities, and their incorporation can lead to synergistic effects or novel mechanisms of action. nih.govnanobioletters.com

The synthesis of these hybrid molecules often involves a multi-step approach. A common pathway begins with the preparation of a 2-amino-5-substituted-1,3,4-oxadiazole or -thiadiazole, which is then used to construct the thiazolidin-4-one ring. For instance, reaction with various aromatic aldehydes can yield Schiff bases, which subsequently undergo cyclization with thioglycolic acid to afford the final 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one derivatives. nih.gov

Below are examples of 1,3-thiazolidin-4-one derivatives integrated with thiadiazole and oxadiazole moieties.

| Compound Name | Structure | Key Features | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one | Chemical structure of 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one | Integration of a 4-chlorophenyl group at the 2-position of the thiazolidinone ring and a 4-nitrophenyl-1,3,4-oxadiazole moiety at the 3-position. | nih.gov |

| 3-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | Chemical structure of 3-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | Features a thiazolidine-2,4-dione ring linked to a 5-(4-chlorophenyl)-1,3,4-oxadiazole via a methylene bridge at the nitrogen atom. | nih.gov |

| 5-(4-chlorobenzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one | Chemical structure of 5-(4-chlorobenzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one | Characterized by an imino linkage between the thiazolidinone and thiadiazole rings and a 4-chlorobenzylidene substituent at the 5-position. | biointerfaceresearch.com |

Incorporation of Indole (B1671886) and Benzothiazole (B30560) Derivatives

The fusion of indole and benzothiazole motifs with the 1,3-thiazolidin-4-one core has yielded compounds with significant biological potential. Both indole and benzothiazole are privileged structures in medicinal chemistry, frequently found in molecules with diverse pharmacological activities.

The synthesis of indole-containing thiazolidinones can be achieved by reacting substituted indole-3-carbaldehydes with a suitable thiosemicarbazide (B42300), such as 4-(4-chlorophenyl)-3-thiosemicarbazide, to form a thiosemicarbazone intermediate. mdpi.com This intermediate is then cyclized with a reagent like ethyl bromoacetate (B1195939) to construct the thiazolidin-4-one ring, resulting in compounds like 2-(2-((1-benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one. mdpi.com

Similarly, benzothiazole-thiazolidinone hybrids can be prepared. One synthetic route involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an aromatic aldehyde to form a Schiff base, which then undergoes cyclocondensation with mercaptoacetic acid. researchgate.net This approach leads to the formation of 2-aryl-3-(substituted benzothiazolyl)-1,3-thiazolidine-4-ones. These synthetic methodologies allow for the introduction of a wide range of substituents on both the benzothiazole and the aryl ring at the 2-position of the thiazolidinone, enabling the exploration of structure-activity relationships.

The following table presents examples of 1,3-thiazolidin-4-one derivatives incorporating indole and benzothiazole moieties.

| Compound Name | Structure | Key Features | Reference |

|---|---|---|---|

| 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | Chemical structure of 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one | A hybrid molecule featuring an indole ring connected to the 2-position of the 3-(4-chlorophenyl)thiazolidin-4-one scaffold via a methylenehydrazono linker. | mdpi.com |

| 2-(4-Chlorophenyl)-3-(6-chlorobenzothiazol-2-yl)-1,3-thiazolidin-4-one | Chemical structure of 2-(4-Chlorophenyl)-3-(6-chlorobenzothiazol-2-yl)-1,3-thiazolidin-4-one | This derivative incorporates a 6-chlorobenzothiazole moiety at the 3-position and a 4-chlorophenyl group at the 2-position of the thiazolidin-4-one ring. | researchgate.net |

| (E)-3-(Benzoxazol-2-ylthio)-N'-(3-(3-chlorophenyl)-4-oxothiazolidin-2-ylidene)propanehydrazide | Chemical structure of (E)-3-(Benzoxazol-2-ylthio)-N'-(3-(3-chlorophenyl)-4-oxothiazolidin-2-ylidene)propanehydrazide | This compound features a benzoxazole (B165842) moiety linked through a thio-propanehydrazide chain to the 2-position of a 3-(3-chlorophenyl)thiazolidin-4-one core. Although a benzoxazole, its structural similarity and synthetic strategy are relevant to benzothiazole incorporation. | nih.gov |

Bioisosteric Replacements and Conformational Restrictions

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying the properties of a lead compound by substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This approach can be used to improve potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. In the context of this compound, bioisosteric replacements can be envisioned at several positions.

For example, the chlorine atom on the phenyl ring can be replaced by other halogens (e.g., fluorine, bromine) or by groups such as methyl, trifluoromethyl, or cyano. cambridgemedchemconsulting.com These modifications can alter the electronic and lipophilic character of the molecule, potentially influencing its interaction with biological targets. Similarly, the sulfur atom in the thiazolidinone ring could be replaced by an oxygen or a selenium atom, although this is a less common modification. The carbonyl group at the 4-position is crucial for the structural integrity of the thiazolidinone ring, but its bioisosteric replacement with a thiocarbonyl group can be explored.

Conformational restriction is another important strategy to enhance the activity and selectivity of a molecule by reducing its flexibility and locking it into a bioactive conformation. For 1,3-thiazolidin-4-one derivatives, the introduction of bulky substituents or the formation of additional rings can restrict the rotation around single bonds. The conformation of the thiazolidin-4-one ring itself and the orientation of the substituents at positions 2, 3, and 5 are critical for biological activity. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like 2D-NMR, can be used to determine the preferred conformation of these molecules in solution. mdpi.comnih.gov For instance, studies on 5-substituted thiazolidin-4-ones have shown that they can adopt specific exo or endo conformations, with the stability of different isomers being influenced by the substituents. nih.gov

The table below provides examples of bioisosteric replacements and compounds with potential conformational restrictions related to the 1,3-thiazolidin-4-one scaffold.

| Compound/Strategy | Structure/Description | Key Features | Reference |

|---|---|---|---|

| Bioisosteric replacement of Chlorine | Replacement of the chloro group on the phenyl ring with other groups like -F, -Br, -CH3, -CF3. | Alters the electronic and steric properties of the N-phenyl substituent, potentially affecting biological activity and metabolic stability. | cambridgemedchemconsulting.com |

| (Z)-5-(4-bromobenzylidene)-2-(phenylimino)thiazolidin-4-one | Chemical structure of (Z)-5-(4-bromobenzylidene)-2-(phenylimino)thiazolidin-4-one | An example of halogen substitution (Br for Cl) on a related thiazolidinone scaffold. The exocyclic double bond at the 5-position introduces a degree of conformational rigidity. | nih.gov |

| Exo/Endo Isomerism | The double bond at the 5-position of 5-substituted thiazolidin-4-ones can exist as E/Z isomers, leading to different spatial arrangements of the substituents. | Conformational analysis through DFT and NMR can identify the most stable isomer, which is often the one with the highest biological activity. | nih.gov |

Advanced Spectroscopic and Spectrometric Elucidation of 1,3 Thiazolidin 4 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-thiazolidin-4-one derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by 2D-NMR experiments, allows for the precise assignment of protons and carbons within the molecule.

In the ¹H NMR spectra of 3-(4-chlorophenyl)-1,3-thiazolidin-4-one derivatives, the protons of the thiazolidinone ring exhibit characteristic signals. The methylene (B1212753) protons at the C-5 position (S-CH₂-C=O) typically appear as distinct signals, sometimes as a singlet or as an AB quartet, due to their diastereotopic nature. scielo.br The proton at the C-2 position (N-CH-S) resonates as a singlet in the range of 5.37-6.02 ppm. scielo.br The para-substituted 4-chlorophenyl group displays a characteristic pattern of two doublets in the aromatic region, typically between 7.44 and 7.76 ppm, arising from the ortho- and meta-protons. researchgate.net

The ¹³C NMR spectra provide further structural confirmation. The carbonyl carbon (C-4) of the thiazolidinone ring is readily identified by its downfield chemical shift, generally appearing in the range of 170.8 to 171.8 ppm. biointerfaceresearch.comnih.gov The carbon at the C-2 position (S-CH-N) resonates between 62.65 and 64.36 ppm, while the methylene carbon at C-5 (CH₂-S) is found further upfield, typically between 32.7 and 34.53 ppm. nih.govtandfonline.com The carbons of the 4-chlorophenyl ring can be assigned based on their expected chemical shifts and substitution patterns.

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming assignments by establishing correlations between protons (¹H-¹H), protons and directly attached carbons (¹H-¹³C), and protons and carbons over two or three bonds (¹H-¹³C), respectively. tandfonline.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for 1,3-Thiazolidin-4-one Derivatives

| Protons | Chemical Shift (δ ppm) | Multiplicity | Reference |

| H-2 (N-CH-S) | 5.37 - 6.02 | Singlet | scielo.br |

| H-5 (S-CH₂) | 3.68 - 3.91 | Doublet / Doublet of Doublets | scielo.br |

| Aromatic (Chlorophenyl) | 7.44 - 7.76 | Multiplet / Doublets | researchgate.net |

Table 2: Representative ¹³C NMR Spectral Data for the 1,3-Thiazolidin-4-one Core

| Carbon Atom | Chemical Shift (δ ppm) | Reference |

| C-2 (S-CH-N) | 62.65 - 64.36 | nih.gov |

| C-4 (C=O) | 170.8 - 173.24 | biointerfaceresearch.comnih.gov |

| C-5 (CH₂-S) | 32.7 - 34.53 | nih.govtandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in the this compound scaffold. The spectra are characterized by distinct absorption bands corresponding to specific vibrational modes of the molecule.

The most prominent feature in the IR spectrum of a 1,3-thiazolidin-4-one is the strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring. This stretching vibration is typically observed in the region of 1611–1705 cm⁻¹. biointerfaceresearch.comimpactfactor.org The exact position of this band can be influenced by the substituents on the ring.

Other significant absorption bands include the C-N stretching vibration, which appears around 1342 cm⁻¹, and the C-S bond vibrations. biointerfaceresearch.com The presence of the aromatic chlorophenyl group is confirmed by C-H stretching vibrations in the aromatic region (around 3056 cm⁻¹) and C=C stretching vibrations within the ring (around 1558 cm⁻¹). researchgate.netimpactfactor.org A characteristic band for the C-Cl bond stretching is also observed, typically in the range of 702-756 cm⁻¹. biointerfaceresearch.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O (Lactam) | Stretching | 1611 - 1705 | biointerfaceresearch.comimpactfactor.org |

| C-N | Stretching | ~1342 | biointerfaceresearch.com |

| C-H (Aromatic) | Stretching | ~3056 | researchgate.net |

| C=C (Aromatic) | Stretching | ~1558 | impactfactor.org |

| C-Cl | Stretching | 702 - 756 | biointerfaceresearch.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EI-MS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used, with High-Resolution Mass Spectrometry (HRMS) providing highly accurate mass measurements that confirm the elemental composition. scielo.br

In the mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) is observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For derivatives of this compound, the presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak, which is a definitive indicator of a single chlorine atom in the molecule. tandfonline.com

The fragmentation patterns observed upon ionization provide valuable structural information. Common fragmentation pathways for thiazolidin-4-ones can involve cleavage of the thiazolidinone ring and loss of substituents. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 4: Mass Spectrometry Data for Representative 1,3-Thiazolidin-4-one Derivatives

| Compound | Ionization Method | m/z of Molecular Ion (M⁺) | Reference |

| 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | EI (70 eV) | 310 | tandfonline.com |

| 2-(3-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | EI (70 eV) | 310 | tandfonline.com |

| 2-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-ones | HRMS | Confirmed | scielo.br |

Computational Chemistry and Molecular Modeling Studies of 1,3 Thiazolidin 4 Ones

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.comresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. journaljpri.com

Prediction of Binding Affinities and Interactions

No specific studies detailing the prediction of binding affinities or molecular interactions for 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one with any biological target were identified. Research on other thiazolidin-4-one derivatives often involves calculating binding energies (e.g., in kcal/mol) and identifying interactions like hydrogen bonds and hydrophobic contacts with target proteins. tbzmed.ac.irmedmedchem.com

Identification of Key Binding Residues and Hotspots

There is no available data from molecular docking studies that identifies key amino acid residues or binding hotspots within a specific protein target for This compound . Such studies on related compounds have been used to understand the structural basis of their activity. researchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic nature of a protein-ligand complex. nih.gov

Assessment of Protein-Ligand Complex Stability

No MD simulation studies were found that assess the stability of a complex formed between This compound and a biological target. Typically, such assessments would involve analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period to understand the stability of the binding. nih.gov

Analysis of Conformational Changes and Dynamics

Information regarding the analysis of conformational changes and the dynamics of This compound upon binding to a target protein is not available in the reviewed literature. This type of analysis helps in understanding how the ligand and protein adapt to each other to form a stable complex.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov

No specific studies performing quantum chemical calculations on This compound were found. Such calculations on similar molecules are often used to determine properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map, which provide insights into the molecule's reactivity and interaction capabilities. researchgate.net

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. research-nexus.netnih.gov For thiazolidin-4-one derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized molecular geometries, including bond lengths and angles. researchgate.netnih.gov These theoretical calculations provide a detailed picture of the molecule's three-dimensional structure and electron distribution. research-nexus.net The results from DFT are frequently validated by comparing them with experimental data obtained from techniques such as single-crystal X-ray diffraction, often showing a strong correlation between the theoretical and observed structures. research-nexus.netnih.gov

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and stability. nih.govschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a large gap generally signifies high stability and low reactivity, while a small gap suggests the molecule can be easily excited and is more reactive. nih.govdistantreader.org

For thiazolidin-4-one analogues, these energy gaps have been calculated to predict their potential for charge transfer, which is often relevant for bioactivity. distantreader.org For instance, studies on similar thiazolidinone structures have reported HOMO-LUMO energy gaps ranging from 2.67 eV to 5.17 eV. distantreader.orgresearchgate.net The distribution of these orbitals is also informative; the HOMO is often concentrated on the electron-rich phenyl ring and the lone pair electrons of the heteroatoms in the thiazolidine (B150603) ring, while the LUMO may be distributed elsewhere, indicating the likely sites for electronic transitions. distantreader.orgresearchgate.net

| Compound Class | Calculated HOMO-LUMO Gap (ΔE) | Implication |

|---|---|---|

| (Z)-5-(4-Nitrobenzylidene)-3-N(3-Chlorophenyl)-2-Thioxothiazolidin-4-One | 2.67 eV | Higher Reactivity |

| 2-(Arylimino)thiazolidin-4-one Derivatives | 4.26 eV - 5.17 eV | Variable Reactivity/Higher Stability |

Analysis of Local Electronic Properties and Topological Features

To gain a more granular understanding of reactivity, researchers analyze local electronic properties using various computational tools. Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are potential sites for intermolecular interactions. researchgate.netresearchgate.net

Furthermore, topological analyses such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are employed to characterize the nature of chemical bonds and locate electron-dense regions within the molecule. researchgate.net These methods provide insights into bonding patterns and areas of electron depletion, which complements the broader picture provided by HOMO-LUMO analysis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Effects

For the 1,3-thiazolidin-4-one scaffold, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. mdpi.comnih.gov These models are established by correlating the known biological activities of a set of thiazolidin-4-one derivatives with their computed physicochemical properties. nih.gov The resulting models are statistically validated to ensure their predictive power. For example, robust CoMFA models for thiazolidin-4-one derivatives have been reported with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, often in the range of 0.75 and 0.97, respectively, indicating excellent predictive capability for new, untested compounds. mdpi.com

Identification of Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence biological activity. mdpi.com For thiazolidin-4-one derivatives, CoMFA and CoMSIA studies have consistently highlighted the importance of several key properties:

Steric Properties: The size and shape of substituents at various positions on the molecule.

Electrostatic Properties: The distribution of charge and the presence of electron-donating or electron-withdrawing groups.

Hydrophobic Properties: The water-repelling or water-attracting nature of different parts of the molecule.

Hydrogen Bond Donors/Acceptors: The capacity to form hydrogen bonds with biological targets.

These models generate contour maps that visually represent the regions where modifications to these properties on the this compound structure would likely lead to an increase or decrease in a specific biological effect. nih.gov For example, a map might indicate that a bulky, hydrophobic group at the C2 position is favorable for activity, while an electronegative group at the N3-phenyl ring is detrimental. nih.gov

| QSAR Model | Key Physicochemical Descriptors | Primary Application |

|---|---|---|

| CoMFA | Steric, Electrostatic | Predicting biological activity based on 3D fields |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | Provides a more detailed analysis of molecular similarity and property fields |

In Silico Target Prediction and Pathway Analysis

Before engaging in resource-intensive laboratory synthesis and testing, computational methods are used to predict the likely biological targets of a compound. This in silico screening involves using specialized software and databases (e.g., SwissADME) to compare the structure of a molecule like this compound against a vast library of known biological targets. nih.gov

Once potential targets are identified, molecular docking simulations are performed. This process computationally places the thiazolidinone derivative into the active site of the predicted protein target to estimate the binding affinity and visualize the specific molecular interactions (like hydrogen bonds and hydrophobic contacts). For instance, derivatives of 2-(4-chloro-phenyl)-1,3-thiazolidin-4-one have been subjected to in silico screening and docking to evaluate their potential as inhibitors of specific enzymes, such as Janus Kinase-1 (JAK-1). ijaresm.com This approach helps to prioritize compounds for synthesis and biological evaluation, streamlining the drug discovery pipeline.

In Silico Pharmacokinetic and ADMET Profiling

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical step. For the class of 1,3-thiazolidin-4-ones, including the specific compound this compound, computational, or in silico, methods have been instrumental in predicting these characteristics. These predictive studies are vital for prioritizing compounds for further experimental investigation, thereby conserving resources and accelerating the development timeline. The focus of these in silico evaluations is on research-relevant properties that guide compound selection, rather than determining clinical safety or dosage regimens.

Research on various 1,3-thiazolidin-4-one derivatives has consistently highlighted their potential as drug-like molecules. Computational analyses often begin with an evaluation of fundamental physicochemical properties that are predictive of a compound's behavior in a biological system. These properties are frequently assessed against established criteria for drug-likeness, such as Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on various thiazolidin-4-one derivatives have shown that they generally adhere to these guidelines, suggesting a favorable pharmacokinetic profile. nih.gov

Pharmacokinetic profiling of thiazolidinone derivatives through computational methods has indicated moderate membrane permeability and the potential for oral bioavailability. medmedchem.com For instance, a study on certain thiazolidinone-diphenyl thioether hybrids suggested that their lipophilicity could enhance absorption and protein-binding capabilities. medmedchem.com Furthermore, the prediction of properties such as aqueous solubility and blood-brain barrier (BBB) permeability is crucial. While some derivatives have shown high water solubility, others have demonstrated a lower potential to cross the BBB, which can be advantageous for targeting peripheral tissues and avoiding central nervous system side effects. medmedchem.comresearchgate.net

The metabolic fate of 1,3-thiazolidin-4-one derivatives is another key area of investigation in in silico studies. The potential for these compounds to inhibit key metabolic enzymes, such as those in the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP1A2, CYP2C9, and CYP2C19), is often evaluated. medmedchem.comresearchgate.net Inhibition of these enzymes can lead to drug-drug interactions, so early identification of such liabilities is important. Some studies have indicated that certain thiazolidinone derivatives show inhibitory activity against specific CYP isoenzymes, highlighting the need for careful structural modification to mitigate these effects. medmedchem.comresearchgate.net

Toxicity profiling is a critical component of ADMET assessment. In silico models are used to predict various toxicity endpoints, including mutagenicity, hepatotoxicity, and cardiotoxicity (often assessed by predicting inhibition of the hERG channel). medmedchem.com Encouragingly, many 1,3-thiazolidin-4-one derivatives have been predicted to be non-mutagenic and non-hepatotoxic in these computational models. medmedchem.com

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative 1,3-Thiazolidin-4-one Derivatives

| Property | Predicted Value Range | Implication for Drug Development |

| Molecular Weight ( g/mol ) | 250 - 450 | Generally compliant with Lipinski's Rule of Five, favoring good absorption. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.5 | Indicates moderate lipophilicity, which can contribute to good membrane permeability. |

| Hydrogen Bond Donors | 0 - 2 | Typically within the limits of Lipinski's Rule of Five, suggesting favorable permeability. |

| Hydrogen Bond Acceptors | 3 - 6 | Generally compliant with Lipinski's Rule of Five, supporting good oral bioavailability. |

Table 2: Predicted ADME Properties of Representative 1,3-Thiazolidin-4-one Derivatives

| Parameter | Prediction | Significance in Research |

| Human Intestinal Absorption | High | Suggests potential for good oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May be advantageous for targeting peripheral diseases and minimizing CNS side effects. medmedchem.commedmedchem.comresearchgate.net |

| P-glycoprotein (P-gp) Substrate | Variable | Identification of P-gp substrates is important as it can affect drug accumulation in cells. wisdomlib.org |

| Cytochrome P450 (CYP) Inhibition | Variable (Inhibition of CYP1A2, CYP2C9, CYP2C19, CYP3A4 noted for some derivatives) | Early identification of potential for drug-drug interactions guides structural optimization. medmedchem.comresearchgate.net |

Table 3: Predicted Toxicity Profile of Representative 1,3-Thiazolidin-4-one Derivatives

| Toxicity Endpoint | Prediction | Relevance for Compound Selection |

| AMES Mutagenicity | Non-mutagenic | Indicates a lower likelihood of causing genetic mutations. medmedchem.com |

| Hepatotoxicity | Non-hepatotoxic | Suggests a reduced risk of liver damage. medmedchem.com |

| hERG Inhibition | Variable (Some derivatives flagged as potential inhibitors) | Important for assessing the risk of cardiotoxicity. medmedchem.com |

| Skin Sensitization | Variable | Provides an early indication of the potential to cause allergic skin reactions. medmedchem.comwisdomlib.org |

Structure Activity Relationship Sar and Mechanistic Investigations of 1,3 Thiazolidin 4 One Derivatives

Correlating Structural Modifications with Changes in Biological Effects

The 1,3-thiazolidin-4-one core is a versatile scaffold that allows for chemical modifications at several positions, primarily at the C2, N3, and C5 positions. nih.gov These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its biological activity.

For instance, in the context of anti-HIV activity, the nature of the substituent at the N3 position of the thiazolidin-4-one ring is a critical determinant of potency. The presence of a 4-chlorophenyl group at this position is a common feature in many biologically active derivatives. Further modifications to the aryl ring at the C2 position can also lead to substantial changes in activity. For example, the introduction of halogen atoms at the C2 and C6 positions of a phenyl ring at C2, combined with a 2-pyridyl substituent at the N3 position, has been shown to be important for anti-HIV-1 activity. orientjchem.org

In the pursuit of anticancer agents, the substitution pattern on the thiazolidin-4-one ring plays a pivotal role in determining cytotoxicity and the mechanism of action. For example, the introduction of a benzothiazole (B30560) moiety can be a prospective direction in the design of new thiazolidin-4-one-based anticancer agents. mdpi.com Furthermore, the nature of the substituent at the C5 position can also modulate the biological response.

The following table summarizes the impact of structural modifications on the biological activity of selected 1,3-thiazolidin-4-one derivatives.

| Scaffold | Position of Modification | Substituent | Observed Biological Effect |

| 2-Aryl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one | C2-Aryl | 2-Chlorophenyl | Effective inhibition of HIV-1 replication. orientjchem.org |

| 1,3-Thiazolidin-4-one | N3 | Varied aryl/heteroaryl groups | Influences a wide range of activities including antimicrobial, anticancer, and anti-inflammatory. nih.gov |

| 1,3-Thiazolidin-4-one | C5 | Varied substitutions | Can significantly impact the compound's interaction with biological targets. nih.gov |

| 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-ones | N3 | Furan-2-ylmethyl | Selective HIV-RT inhibition. ekb.eg |

Identification of Key Pharmacophoric Features and Essential Substituents

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features required for a molecule to interact with a specific biological target. For 1,3-thiazolidin-4-one derivatives, several key pharmacophoric features have been identified that are critical for their diverse biological activities. nih.gov

The 4-chlorophenyl group at the N3 position appears to be a key feature for a range of biological activities, likely contributing to favorable interactions within the binding pockets of various enzymes and receptors. The chlorine atom can participate in halogen bonding and alter the electronic properties of the phenyl ring, which can be critical for target engagement.

Key pharmacophoric features often include:

A hydrogen bond acceptor: The carbonyl group at the C4 position of the thiazolidin-4-one ring is a prominent hydrogen bond acceptor.

Hydrophobic regions: The aryl groups at the N3 and C2 positions typically occupy hydrophobic pockets within the target protein.

Aromatic interactions: The phenyl rings can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the binding site.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Binding)

The diverse biological activities of 1,3-thiazolidin-4-one derivatives stem from their ability to interact with a variety of biological targets, leading to the modulation of different cellular pathways.

Thiazolidinediones, a class of compounds that includes the 1,3-thiazolidin-4-one scaffold, are well-known for their role as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. nih.gov Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The interaction of thiazolidin-4-one derivatives with PPARγ is a key mechanism underlying their antidiabetic effects. smolecule.com It is important to note that both full and partial agonists of PPARγ have been developed, with partial agonists potentially offering a better safety profile by minimizing some of the side effects associated with full agonism. nih.gov

Several 1,3-thiazolidin-4-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov NNRTIs are a crucial component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the HIV-1 reverse transcriptase, which is located approximately 10 Å away from the catalytic site. nih.gov This binding induces a conformational change in the enzyme, leading to its inhibition and thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

The 2,3-diaryl-1,3-thiazolidin-4-one scaffold has been a particularly fruitful starting point for the development of novel NNRTIs. nih.gov The specific substitutions on the aryl rings at the C2 and N3 positions are critical for optimizing the interaction with the hydrophobic NNRTI binding pocket.

Certain 1,3-thiazolidin-4-one derivatives, particularly those with an exocyclic double bond at the C5 position (5-ene-4-thiazolidinones), can act as Michael acceptors. nih.gov In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com The electrophilic nature of the exocyclic double bond in these thiazolidin-4-one derivatives makes them susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins.

This covalent modification of target proteins can lead to irreversible inhibition and is the basis for the biological activity of some of these compounds. However, the reactivity of Michael acceptors can also lead to off-target effects and potential toxicity, which is an important consideration in drug design.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Several 1,3-thiazolidin-4-one derivatives have been shown to be inhibitors of specific kinases.

For example, certain benzylidene-thiazolidine-2,4-diones have been found to inhibit the activity of PIM kinases. researchgate.net PIM kinases are a family of serine/threonine kinases that are involved in the regulation of cell survival, proliferation, and apoptosis. nih.gov Their overexpression is associated with various types of cancer. The inhibition of PIM kinases by thiazolidin-4-one derivatives represents a promising strategy for cancer therapy.

The following table provides a summary of the inhibitory activities of selected 1,3-thiazolidin-4-one derivatives against specific kinases.

| Derivative Class | Target Kinase | Reported IC₅₀/EC₅₀ | Therapeutic Implication |

| Benzylidene-thiazolidine-2,4-diones | PIM-1 Kinase | Varies by compound | Anticancer researchgate.net |

| 2-thioxothiazolidin-4-one derivatives | Pan-PIM Kinases | Single-digit nanomolar IC₅₀ values | Anticancer (Leukemia) nih.gov |

| (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one | GSK-3β | Selective inhibition | Potential for Alzheimer's disease treatment nih.gov |

Inhibition of Metabolic Enzymes (e.g., CYP3A4, CYP1A2)

The interaction of 1,3-thiazolidin-4-one derivatives with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical area of investigation for determining their pharmacokinetic profiles and potential for drug-drug interactions. While extensive research on the specific inhibitory activity of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one against CYP3A4 and CYP1A2 is limited, broader studies on the thiazolidinone scaffold provide important insights into their effects on these key enzymes.

Research Findings on Thiazolidinone Derivatives

Investigations into various 4-thiazolidinone (B1220212) derivatives have indicated interactions with several CYP isoforms. A recent study reported that certain thiazolidinone derivatives demonstrated inhibitory activity against CYP1A2, CYP3A4, and CYP2C19 at a concentration of 10 μM in both human and rat liver microsomes. nih.gov In the same study, no significant inhibition was observed for the CYP2C9 and CYP2D6 isoforms, suggesting a degree of selectivity in their interactions with the CYP superfamily. nih.gov

Conversely, other research has focused on the induction of CYP enzymes by thiazolidinone-based compounds. For instance, one study explored the effects of four different anticancer 4-thiazolidinone derivatives on the expression and activity of several CYP enzymes in mouse fibroblast 3T3-L1 cells. nih.gov The findings revealed that the expression of Cyp1a2 mRNA was significantly activated by the derivative Les-2194, highlighting that interactions can be complex and may involve induction in addition to inhibition. nih.gov This dual activity underscores the necessity for comprehensive screening of new thiazolidinone-based compounds to fully characterize their metabolic profiles.

The activity of enzymes is often measured using probe substrates. For CYP1A isoforms, the 7-ethoxyresorufin-O-deethylase (EROD) assay is commonly used, while the 7-methoxyresorufin O-demethylation (MROD) assay is more specific for CYP1A2 activity. nih.gov Studies have shown that compounds like Les-2194 and Les-5935 can increase the activity of EROD and MROD, further complicating the structure-activity relationship. nih.gov

The table below summarizes the observed effects of selected 4-thiazolidinone derivatives on various cytochrome P450 enzymes based on available research findings.

| Compound/Derivative Class | Enzyme | Observed Effect | System/Model | Concentration | Source |

|---|---|---|---|---|---|

| General Thiazolidinone Derivatives | CYP3A4 | Inhibition | Human and Rat Liver Microsomes | 10 μM | nih.gov |

| General Thiazolidinone Derivatives | CYP1A2 | Inhibition | Human and Rat Liver Microsomes | 10 μM | nih.gov |

| General Thiazolidinone Derivatives | CYP2C19 | Inhibition | Human and Rat Liver Microsomes | 10 μM | nih.gov |

| General Thiazolidinone Derivatives | CYP2C9 | No Inhibition | Human and Rat Liver Microsomes | 10 μM | nih.gov |

| General Thiazolidinone Derivatives | CYP2D6 | No Inhibition | Human and Rat Liver Microsomes | 10 μM | nih.gov |

| Les-2194 | Cyp1a2 | Activation of mRNA expression | 3T3-L1 Cells | 1 μM | nih.gov |

| Les-2194 | EROD (CYP1A1/1A2/1B1) | Increased activity | 3T3-L1 Cells | 1 μM | nih.gov |

| Les-2194 | MROD (CYP1A2) | Increased activity | 3T3-L1 Cells | 1 μM | nih.gov |

Mechanistic Considerations

The mechanism by which thiazolidinone derivatives inhibit CYP enzymes has not been fully elucidated for this broad class of compounds. Inhibition can occur through several mechanisms, including reversible (competitive or non-competitive) and irreversible (mechanism-based) inhibition. nih.gov Given that CYP3A4 and CYP1A2 are responsible for the metabolism of a vast number of clinically used drugs, any inhibitory effect by a new chemical entity can lead to significant drug-drug interactions, potentially causing adverse effects due to reduced clearance and increased exposure to co-administered drugs. nih.gov

The current body of evidence suggests that the 4-thiazolidinone scaffold is metabolically active and can interact with key drug-metabolizing enzymes. However, the specific effects are highly dependent on the substitution patterns on the thiazolidinone ring. For this compound, dedicated in vitro studies using human liver microsomes and specific probe substrates for CYP3A4 and CYP1A2 are required to determine its precise inhibitory potential (e.g., IC50 and Ki values) and the mechanism of any observed inhibition.

Pre Clinical Biological Evaluation Methodologies for 1,3 Thiazolidin 4 Ones Excluding Human Clinical Data, Safety, or Dosage Information

In Vitro Antimicrobial Evaluation

Derivatives of 3-(4-Chlorophenyl)-1,3-thiazolidin-4-one have been the subject of numerous in vitro studies to determine their potential as antimicrobial agents. These investigations typically involve exposing various microbial cultures to the compounds and observing the effects on their growth and viability.

Antibacterial Activity in Microbial Cultures (e.g., against E. coli, S. aureus)

The antibacterial potential of this compound derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Standard methodologies such as the agar (B569324) well diffusion method and broth microdilution are commonly employed to determine the susceptibility of bacterial strains to these compounds.

In one study, a series of 2,3-diaryl-1,3-thiazolidin-4-ones were synthesized and assessed for their antibacterial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacterial strains. For instance, against Staphylococcus aureus, the MIC values for some of these compounds ranged from 0.06 mg/mL to 0.24 mg/mL. nih.gov

Another investigation focused on novel hybrid thiazolidinone derivatives and their activity against various bacterial strains. Chloro-substituted compounds, in particular, demonstrated significant growth inhibition. For example, a derivative bearing a chloro group on the phenyl ring exhibited notable activity against S. aureus. nanobioletters.com

Furthermore, a series of 5-arylidene derivatives of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) isonicotinamide (B137802) were synthesized and screened for their antibacterial properties. The turbidimetric method was used to determine the MIC. Several of these compounds showed activity against Escherichia coli and S. aureus, with MIC values as low as 0.31 μg/mL for some derivatives.

| Compound/Derivative | Bacterial Strain | Method | Result | Reference |

|---|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidin-4-ones | Staphylococcus aureus | Broth Microdilution | MIC: 0.06 - 0.24 mg/mL | nih.gov |

| Chloro-substituted thiazolidinone derivative | Staphylococcus aureus | Agar Well Diffusion | Significant growth inhibition | nanobioletters.com |

| 5-arylidene derivatives of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) isonicotinamide | Escherichia coli | Turbidimetric Method | MIC: 0.31 μg/mL | |

| 5-arylidene derivatives of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) isonicotinamide | Staphylococcus aureus | Turbidimetric Method | MIC: 0.31 μg/mL |

Antifungal Activity in Fungal Strains (e.g., Candida albicans)

The antifungal properties of this compound derivatives have been investigated against various fungal pathogens, with a particular focus on Candida albicans, a common cause of fungal infections in humans.

In a study evaluating novel hybrid thiazolidinone derivatives, compounds with a chloro substitution on the phenyl ring showed significant inhibition against C. albicans. nanobioletters.com Another study on 2,3-diaryl-thiazolidin-4-ones demonstrated that some of these compounds exhibited antifungal activity that was either equipotent with or exceeded that of the reference drugs, bifonazole (B1667052) and ketoconazole. nih.gov

The minimum inhibitory concentration (MIC) of 5-arylidene derivatives of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) isonicotinamide was determined against C. albicans, revealing MIC values as low as 0.31 μg/mL for some of the tested compounds.

| Compound/Derivative | Fungal Strain | Method | Result | Reference |

|---|---|---|---|---|

| Chloro-substituted thiazolidinone derivative | Candida albicans | Agar Well Diffusion | Significant inhibition | nanobioletters.com |

| 2,3-diaryl-thiazolidin-4-ones | Fungal strains | Microdilution Method | Activity comparable to or exceeding bifonazole and ketoconazole | nih.gov |

| 5-arylidene derivatives of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) isonicotinamide | Candida albicans | Turbidimetric Method | MIC: 0.31 μg/mL |

Antiviral Activity in Cellular Models (e.g., Anti-HIV, Anti-HCV, Anti-Coronavirus)

The antiviral potential of thiazolidin-4-one derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.

A study on 2-(substituted-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives investigated their antiviral activity. A compound with a 4-chlorophenyl substitution, designated as 5g, was tested against Human Coronavirus (229E) and showed an EC50 (half-maximal effective concentration) of 11 µM. The same study also evaluated its activity against HIV-1 and HIV-2, reporting EC50 values of >44 µM and >45 µM, respectively. nih.gov

In the context of the COVID-19 pandemic, new thiazolidine-4-one derivatives have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. unica.itresearchgate.net These findings suggest that the thiazolidin-4-one scaffold is a promising starting point for the development of broad-spectrum antiviral agents. unica.it

Furthermore, novel thiazolidin-4-ones have been identified as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Several of these compounds exhibited significant inhibitory activity, with some showing IC50 values in the nanomolar range. nih.gov

| Compound/Derivative | Virus | Target/Assay | Result | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-3-[(4-methylphenyl) sulfonyl]-1,3-thiazolidin-4-one (5g) | Human Coronavirus (229E) | Cell-based assay | EC50: 11 µM | nih.gov |

| 2-(4-Chlorophenyl)-3-[(4-methylphenyl) sulfonyl]-1,3-thiazolidin-4-one (5g) | HIV-1 (IIIB) | Cell-based assay | EC50: >44 µM | nih.gov |

| 2-(4-Chlorophenyl)-3-[(4-methylphenyl) sulfonyl]-1,3-thiazolidin-4-one (5g) | HIV-2 (ROD) | Cell-based assay | EC50: >45 µM | nih.gov |

| New thiazolidine-4-one derivatives | SARS-CoV-2 | Main Protease (Mpro) Inhibition | Inhibitory potencies in the micromolar range | unica.itresearchgate.net |

| Novel thiazolidin-4-ones | HIV-1 | Reverse Transcriptase (RT) Inhibition | IC50 values in the nanomolar range for some derivatives | nih.gov |